Monosodium Glutamate

Description

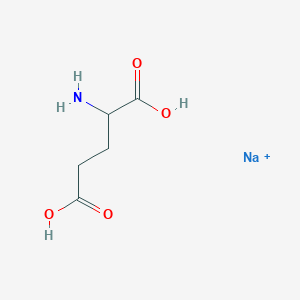

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

L-Glutamate and GABA supposedly act as excitatory and inhibitory transmitters, respectively, in the central nervous system. Glutamate is also involved in the synthesis of proteins. /Glutamate/ |

|---|---|

CAS No. |

142-47-2 |

Molecular Formula |

C5H10NNaO5 |

Molecular Weight |

187.13 g/mol |

IUPAC Name |

sodium;(4S)-4-amino-5-hydroxy-5-oxopentanoate;hydrate |

InChI |

InChI=1S/C5H9NO4.Na.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/q;+1;/p-1/t3-;;/m0../s1 |

InChI Key |

GJBHGUUFMNITCI-QTNFYWBSSA-M |

impurities |

Monosodium glutamate is contaminated by sodium chloride, but as a food flavoring material this is generally of no consequence. Limits of impurities: Chlorides, 0.2%; Arsenic, 3 ppm (as As); Heavy metals, 20 ppm; Lead, 10 ppm |

Isomeric SMILES |

C(CC(=O)[O-])[C@@H](C(=O)O)N.[Na+] |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)O)N.[Na+] |

Appearance |

Solid powder |

boiling_point |

225 °C (decomposes) |

Color/Form |

White free flowing crystals or crystalline powder Forms rhombic prisms when crystallized from wate |

density |

26.2 (saturated water solution at 20 °C) |

melting_point |

450 °F (Decomposes) (NTP, 1992) |

Other CAS No. |

68187-32-6 68187-33-7 68187-34-8 142-47-2 |

physical_description |

Monosodium glutamate appears as white or off-white crystalline powder with a slight peptone-like odor. pH (0.2% solution)7.0. (NTP, 1992) White, practically odourless crystals or crystalline powder White solid; [Merck Index] Fine colorless crystals; MSDSonline] |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

28826-18-8 |

shelf_life |

>3 years if stored properly |

solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) Freely soluble in water; practically insoluble in ethanol or ether SPARINGLY SOL IN ALCOHOL 73.9 G PER 100 ML WATER @ 25 °C; IT IS PRACTICALLY INSOL IN OIL OR ORGANIC SOLVENTS In water, 385,000 ppm at 25 °C |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Accent Glutamate, Sodium Monosodium Glutamate MSG Sodium Glutamate Vestin |

Origin of Product |

United States |

Foundational & Exploratory

The Fifth Taste: A Technical Guide to the Discovery of Monosodium Glutamate by Professor Kikunae Ikeda

Abstract

This technical guide provides a comprehensive examination of the seminal work of Professor Kikunae Ikeda, leading to the discovery and isolation of monosodium glutamate (MSG) and the identification of "umami" as a distinct taste modality. We will explore the historical context, the scientific rationale behind Ikeda's experimental design, a detailed reconstruction of the probable experimental protocols, and the profound impact of this discovery on food science and technology. This document is intended for an audience of researchers, scientists, and professionals in drug development who are interested in the intersection of chemistry, sensory science, and the history of scientific innovation.

Introduction: The Quest for a New Taste

For centuries, the scientific consensus held that human taste perception was limited to four basic modalities: sweet, sour, salty, and bitter.[1] However, a persistent, savory flavor, long recognized in Japanese cuisine, remained unclassified. This elusive taste, central to the palatability of many foods, particularly the traditional Japanese broth dashi, would become the focus of intense investigation by Professor Kikunae Ikeda of the Tokyo Imperial University at the turn of the 20th century.[2][3]

Ikeda, a physical chemist by training, had a keen interest in the nutritional well-being of the Japanese population.[4] During his studies in Germany, he was struck by the robust physique of the German people, which he attributed in part to their diet.[1][4] He became convinced that a better understanding of the chemical basis of taste could lead to improved nutrition and more palatable food for his home country.[1] This conviction, coupled with his astute sensory observations of a distinct taste in foods like asparagus, tomatoes, cheese, and meat, laid the groundwork for his groundbreaking research.[1][5] He hypothesized the existence of a fifth basic taste, which he would later name "umami" (うま味), derived from the Japanese word "umai" (うまい), meaning "delicious."[3][6]

The Starting Material: A Deliberate Choice

At the heart of Ikeda's investigation was the seaweed Laminaria japonica, known in Japan as kombu. This was not a random choice. Kombu is the foundational ingredient for dashi, a broth renowned for its rich, savory character.[6][7] Ikeda recognized that the unique taste of dashi was not attributable to any combination of the four known tastes.[7] He reasoned that by isolating the chemical compound responsible for this distinct flavor in kombu, he could unlock the secret of this fifth taste.

Table 1: Rationale for Selecting Laminaria japonica (Kombu)

| Feature | Scientific Rationale |

| Intense and Distinct Flavor | The pronounced savory taste of kombu dashi suggested a high concentration of the target flavor compound. |

| Relatively Simple Composition | Compared to complex materials like meat or cheese, seaweed offered a less convoluted starting point for chemical extraction. |

| Abundant and Readily Available | Kombu was a staple in Japanese cuisine, ensuring a consistent and plentiful supply for experimentation. |

| Water-Soluble Flavor Compound | The flavor of kombu is easily extracted into water to make dashi, indicating the target compound was water-soluble, simplifying the initial extraction steps. |

The Experimental Journey: A Reconstruction of Ikeda's Protocol

Aqueous Extraction of the Umami Principle

The initial step was to extract the water-soluble components from a large quantity of dried kombu. Ikeda reportedly started with a substantial 12 kilograms of the seaweed.[8]

Protocol 1: Aqueous Extraction

-

Preparation: 12 kg of dried Laminaria japonica was thoroughly washed to remove surface impurities and salts.

-

Extraction: The washed kombu was steeped in a large volume of hot water to create a concentrated broth, analogous to making dashi. This process was likely repeated multiple times to ensure maximum extraction of the soluble components.

-

Filtration and Concentration: The resulting broth was filtered to remove the solid seaweed material. The filtrate was then concentrated by evaporation under low pressure to reduce the volume and increase the concentration of the dissolved solids.[6]

Isolation and Purification of Glutamic Acid

The concentrated extract was a complex mixture of salts, sugars, and amino acids. Ikeda's next challenge was to isolate the single compound responsible for the umami taste. This would have involved a series of precipitation and crystallization steps designed to systematically remove unwanted components.

Protocol 2: Isolation and Crystallization of L-Glutamic Acid

-

Lead Acetate Precipitation: A common technique of the time to remove organic acids and other impurities was precipitation with lead acetate. A solution of lead acetate would have been added to the concentrated extract, causing many unwanted compounds to precipitate out of the solution.

-

Removal of Excess Lead: The precipitate was removed by filtration. To the remaining solution, hydrogen sulfide gas was likely bubbled through. This would react with the excess lead ions to form lead sulfide, a highly insoluble salt that could be easily filtered off.

-

Acid Hydrolysis (A Plausible Step): While Ikeda's primary method was extraction, some sources suggest that early commercial production involved acid hydrolysis of vegetable proteins.[5][7] It is plausible that Ikeda may have also employed a mild acid hydrolysis step to break down any remaining peptides and liberate the constituent amino acids. This would have involved heating the extract with a dilute solution of a strong acid like hydrochloric acid.

-

Crystallization by pH Adjustment: The crucial step in isolating the glutamic acid was to adjust the pH of the solution to its isoelectric point. The isoelectric point is the pH at which a molecule has no net electrical charge. For glutamic acid, this is approximately pH 3.2. At this pH, the solubility of glutamic acid is at its minimum, causing it to crystallize out of the solution. Ikeda would have carefully added a mineral acid, likely hydrochloric acid, to reach this specific pH.

-

Recrystallization for Purity: The initial crystals of glutamic acid would have been collected by filtration. To achieve a high degree of purity, this crude product would have been redissolved in water and the crystallization process repeated, a technique known as recrystallization. This process would have yielded the 30 grams of pure, brown crystals of glutamic acid that Ikeda successfully isolated.[6]

Identification and Sensory Analysis

With the pure crystalline substance in hand, Ikeda performed a chemical analysis and determined its molecular formula to be C5H9NO4, which he identified as glutamic acid, an amino acid that had been discovered in 1866 by the German chemist Karl Heinrich Ritthausen.[6][9]

The final and most critical step was the sensory evaluation. Ikeda tasted a solution of the isolated glutamic acid and confirmed that it possessed the distinct, savory taste of kombu dashi. He had successfully isolated the "umami" substance.

From Discovery to Commercialization: The Birth of a Global Seasoning

Ikeda's work did not end with the discovery of glutamic acid as the source of umami. He recognized the potential for this substance to improve the flavor of food and, by extension, the nutrition of the Japanese people.[1] He experimented with creating a seasoning from glutamic acid, testing various salts to find the most suitable form for culinary use. He found that this compound (MSG) was the most soluble and palatable, and also the easiest to crystallize.[7]

In 1908, Ikeda obtained a patent for his method of producing a seasoning from glutamic acid.[4][8] He then partnered with the entrepreneur Saburosuke Suzuki II to create the company Ajinomoto Co., Inc. in 1909 to commercially produce and market MSG under the brand name "AJI-NO-MOTO®," which translates to "essence of taste."[10][7] This marked the beginning of the global journey of MSG as a flavor enhancer.

// Nodes Observation [label="Observation of a\nUnique Taste in Kombu Dashi", fillcolor="#FBBC05"]; Hypothesis [label="Hypothesis:\nA Fifth Basic Taste Exists", fillcolor="#FBBC05"]; Extraction [label="Aqueous Extraction from\n12kg of Laminaria japonica", fillcolor="#4285F4"]; Concentration [label="Filtration and\nLow-Pressure Evaporation", fillcolor="#4285F4"]; Purification [label="Purification using\nLead Acetate Precipitation", fillcolor="#4285F4"]; Isolation [label="Isolation via Crystallization\nat Isoelectric Point (pH 3.2)", fillcolor="#4285F4"]; Identification [label="Chemical Analysis:\nIdentification as Glutamic Acid", fillcolor="#34A853"]; Sensory_Validation [label="Sensory Validation:\nConfirmation of 'Umami' Taste", fillcolor="#34A853"]; Commercialization [label="Development of this compound\nand Founding of Ajinomoto", fillcolor="#EA4335"];

// Edges Observation -> Hypothesis [label="Intellectual Curiosity"]; Hypothesis -> Extraction [label="Experimental Design"]; Extraction -> Concentration [label="Process Step"]; Concentration -> Purification [label="Process Step"]; Purification -> Isolation [label="Process Step"]; Isolation -> Identification [label="Scientific Analysis"]; Identification -> Sensory_Validation [label="Final Proof"]; Sensory_Validation -> Commercialization [label="Application & Innovation"]; } .dot

Caption: Workflow of Kikunae Ikeda's discovery of this compound.

The Scientific Legacy: Validation of Umami as the Fifth Taste

Despite Ikeda's compelling findings, the concept of umami as a fifth basic taste was not immediately accepted by the Western scientific community. It took several decades of further research to solidify its place alongside sweet, sour, salty, and bitter.

The official recognition of umami as a scientific term for the taste of glutamates and nucleotides occurred at the first Umami International Symposium in Hawaii in 1985.[1] The definitive biological proof came in the early 2000s with the identification of specific taste receptors on the tongue that respond to glutamate.[3] Researchers identified the T1R1/T1R3 receptor as a key umami receptor.[11] This discovery provided the molecular basis for what Ikeda had intuited nearly a century earlier.[11]

// Nodes Glutamate [label="Glutamate (MSG)", shape=ellipse, fillcolor="#FBBC05"]; T1R1_T1R3 [label="T1R1/T1R3 Receptor", fillcolor="#4285F4"]; G_Protein [label="G-protein Activation", fillcolor="#4285F4"]; PLC [label="Phospholipase C (PLC) Activation", fillcolor="#4285F4"]; IP3 [label="IP3 Production", fillcolor="#4285F4"]; Ca_Release [label="Calcium Release from\nIntracellular Stores", fillcolor="#4285F4"]; TRPM5 [label="TRPM5 Channel Activation", fillcolor="#4285F4"]; Depolarization [label="Cell Depolarization", fillcolor="#4285F4"]; Neurotransmitter [label="Neurotransmitter Release", fillcolor="#4285F4"]; Signal_to_Brain [label="Signal to Brain", shape=ellipse, fillcolor="#34A853"];

// Edges Glutamate -> T1R1_T1R3 [label="Binds to"]; T1R1_T1R3 -> G_Protein [label="Activates"]; G_Protein -> PLC [label="Activates"]; PLC -> IP3 [label="Leads to"]; IP3 -> Ca_Release [label="Triggers"]; Ca_Release -> TRPM5 [label="Activates"]; TRPM5 -> Depolarization [label="Causes"]; Depolarization -> Neurotransmitter [label="Induces"]; Neurotransmitter -> Signal_to_Brain [label="Sends"]; } .dot

Caption: Simplified signaling pathway of umami taste transduction.

Conclusion

The discovery of this compound by Professor Kikunae Ikeda was a landmark achievement in the fields of chemistry and sensory science. It was a testament to the power of careful observation, systematic experimentation, and a deep-seated desire to apply scientific knowledge for the betterment of society. His work not only introduced a new and beloved seasoning to the world but also fundamentally changed our understanding of human taste perception. The identification of umami as the fifth basic taste has opened up new avenues of research in food science, nutrition, and neuroscience, and continues to influence how we think about and create flavorful and satisfying foods.

References

- Umami Inform

- Wikipedia. Umami.

- History Today. Kikunae Ikeda's MSG Revolution.

-

Ramen Chemistry. Umami Science Part II — Taste Phenomena and the Discovery of Umami. Medium. [Link]

- Wikipedia.

-

Wu, G. Protein hydrolysates in animal nutrition: Industrial production, bioactive peptides, and functional significance. PMC. [Link]

- Google Patents.

-

Sano, C. History of glutamate production. The American Journal of Clinical Nutrition. [Link]

-

SBS Food. The incredible taste of umami was proven in 1907 in Japan — but ignored by the West for a century. [Link]

- Google Arts & Culture. Who found umami?.

-

Stańska, K., & Krzeski, A. The umami taste: from discovery to clinical use. Polish Journal of Otolaryngology. [Link]

-

Lindemann, B., Ogiwara, Y., & Ninomiya, Y. The Discovery of Umami. ResearchGate. [Link]

-

PubMed. Glutamate: from discovery as a food flavor to role as a basic taste (umami). [Link]

-

Cape Crystal Brands. The Science of Umami: The Fifth Taste That Changed How We Eat. [Link]

-

The Society for Research on Umami Taste. The original paper on umami by Dr. Kikunae Ikeda has been translated and published after nearly 100 years interval. [Link]

-

PubMed. Early History of the Breeding of Amino Acid-Producing Strains. [Link]

Sources

- 1. Umami - Wikipedia [en.wikipedia.org]

- 2. The incredible taste of umami was proven in 1907 in Japan — but ignored by the West for a century | SBS Food [sbs.com.au]

- 3. keypublishing.org [keypublishing.org]

- 4. “The original paper on umami by Dr. Kikunae Ikeda has been translated and published after nearly 100 years interval.” – うま味研究会 [srut.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. medium.com [medium.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. [PDF] PROTEIN ACIDIC HYDROLYSIS FOR AMINO ACIDS ANALYSIS IN FOOD-PROGRESS OVER TIME : A SHORT REVIEW | Semantic Scholar [semanticscholar.org]

- 9. Publishers Panel [otolaryngologypl.com]

- 10. The development of umami research | Yeast Extract [yeastextract.info]

- 11. US2685601A - Method of hydrolyzing proteins to amino acids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Early Twentieth-Century Extraction of Monosodium Glutamate from Seaweed

Abstract

This technical guide provides a detailed examination of the foundational methods for producing monosodium glutamate (MSG) from seaweed, as pioneered by Professor Kikunae Ikeda in the early 1900s. We will deconstruct the original experimental protocols, exploring the scientific principles that underpin the aqueous extraction, isolation of L-glutamic acid, and its subsequent conversion to the highly soluble and palatable monosodium salt. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at the historical chemistry that launched the global umami seasoning industry. Included are step-by-step methodologies, quantitative analysis of source materials, and process flow diagrams to fully illustrate this pivotal innovation in food science.

Introduction: The Scientific Genesis of Umami

In 1907, Professor Kikunae Ikeda of Tokyo Imperial University embarked on a quest to identify the unique savory taste component in traditional Japanese broth (dashi) made from the seaweed kombu (Laminaria japonica).[1][2][3][4] This taste, distinct from sweet, sour, salty, and bitter, he named "umami" (うま味), translated as "pleasant savory taste".[5][6] His research culminated in 1908 with the successful isolation and crystallization of L-glutamic acid as the principal substance responsible for umami.[1][3][6][7] Ikeda quickly recognized the commercial potential of this discovery. He determined that the monosodium salt of glutamic acid was the most suitable for use as a seasoning due to its high solubility, stability, and flavor-enhancing properties.[3] This led to a patent for the production of MSG and the establishment of the Ajinomoto company in 1909 to commercialize the product.[1][5][6][8]

The initial production method was a multi-step chemical extraction process from a natural, abundant source: seaweed. This guide will meticulously outline this original bench-scale, and later industrial, process.

Source Material Analysis: Laminaria japonica (Kombu)

The choice of Laminaria japonica (now classified as Saccharina japonica) was critical to Ikeda's success. This brown seaweed is naturally rich in free L-glutamic acid, which accumulates as a key osmolyte and nitrogen reserve. The concentration of glutamic acid can vary based on species, geographic location, and harvesting season.

Table 1: Representative Amino Acid Composition of Laminaria japonica

| Amino Acid | Typical Content (mg/g of dry weight) | Role in Process |

| Glutamic Acid | ~2.0 - 10.0+ [9][10] | Target Compound |

| Aspartic Acid | ~0.44 - 5.1[9][10] | Major Impurity |

| Alanine | ~0.51 - 3.4[9][10] | Minor Impurity |

| Glycine | ~0.34 - 5.1[9][10] | Minor Impurity |

| Arginine | ~5.3[10] | Minor Impurity |

Note: Values are compiled from various sources and represent a typical range. Modern extraction methods may yield different compositions.

The high concentration of the target compound, glutamic acid, relative to other amino acids, was a key factor that made the subsequent purification feasible through simple chemical principles.

Detailed Protocol: Extraction and Isolation of L-Glutamic Acid

The foundational process developed by Ikeda was an aqueous extraction followed by chemical precipitation.[3] The core principle relies on the amphoteric nature of glutamic acid and its low solubility at its isoelectric point.

Principle of Isoelectric Point Precipitation

Glutamic acid has two carboxylic acid groups and one amino group. Its isoelectric point (pI), the pH at which the molecule has a net zero charge, is approximately 3.2.[11][12] At this specific pH, the solubility of glutamic acid in water is at its minimum, causing it to precipitate out of the solution while other more soluble impurities remain.

Step-by-Step Laboratory Protocol

This protocol is a reconstruction of the early laboratory method for isolating L-glutamic acid.

Step 1: Aqueous Extraction

-

Preparation: Weigh approximately 1 kg of dried Laminaria japonica (kombu). Break or cut the seaweed into smaller pieces to increase surface area.

-

Soaking & Heating: Place the kombu into a large vessel with approximately 15-20 liters of deionized water. Heat the mixture to 60-80°C and maintain for several hours with occasional stirring.

-

Causality: This step serves to rehydrate the seaweed and leach the water-soluble components, including free L-glutamic acid and various salts, into the aqueous phase. The elevated temperature increases the rate of diffusion.

-

-

Filtration: Separate the seaweed solids from the liquid extract. This can be done by coarse filtration through cheesecloth, followed by a finer filtration to remove smaller particulates. The resulting liquid is a crude glutamate-rich broth.

Step 2: Concentration

-

Evaporation: Transfer the filtered broth to a large evaporation basin. Heat the solution to reduce its volume significantly, typically to about 1/10th of the original volume.

-

Causality: Concentrating the broth increases the concentration of glutamic acid, which is essential for achieving supersaturation and maximizing the yield during the subsequent precipitation step.

-

Step 3: Acidification and Precipitation

-

Acid Addition: While stirring, slowly add concentrated hydrochloric acid (HCl) to the concentrated broth.

-

pH Adjustment: Continuously monitor the pH of the solution. Continue adding HCl until the pH reaches approximately 3.2.[11][12]

-

Causality: As the pH is lowered from its near-neutral state, the carboxylate groups of glutamic acid become protonated. At the isoelectric point (pI ≈ 3.2), the net charge on the molecule is zero, drastically reducing its solubility in the polar water solvent and causing it to precipitate as fine crystals.

-

-

Crystallization: Allow the acidified solution to stand in a cool place for 24-48 hours. During this time, crude L-glutamic acid will crystallize and settle at the bottom of the vessel.

Step 4: Isolation and Washing

-

Decantation & Filtration: Carefully decant the supernatant liquid. Collect the glutamic acid crystals by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of cold, acidified water (pH 3.2) to remove residual mother liquor and soluble impurities. Follow with a wash using a small amount of ethanol to aid in drying.

-

Drying: Dry the purified L-glutamic acid crystals in a low-temperature oven or desiccator.

Detailed Protocol: Conversion to this compound

The isolated L-glutamic acid is not ideal as a seasoning due to its low water solubility and sour taste. The final step involves converting it to its monosodium salt.

Step 1: Neutralization

-

Suspension: Suspend the purified L-glutamic acid crystals in a minimal amount of warm deionized water.

-

Titration: Slowly add a solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) while stirring vigorously. The glutamic acid will react and dissolve as it is neutralized.

-

pH Endpoint: Continue adding the base until the solution reaches a pH of approximately 6.5-7.0. This indicates the complete conversion of one of the carboxylic acid groups to its sodium salt.

-

Causality: This is a classic acid-base neutralization. The strong base deprotonates the more acidic of the two carboxylic acid groups on the glutamic acid molecule, forming the monosodium salt and water. This salt is significantly more soluble than the acid form.

-

Step 2: Crystallization and Purification

-

Decolorization: If the resulting MSG solution is colored, add a small amount of activated carbon and heat gently. Filter the solution to remove the carbon and adsorbed color impurities.

-

Concentration & Crystallization: Concentrate the clear MSG solution by evaporation. As the solution cools and becomes supersaturated, needle-like crystals of this compound will form.

-

Isolation & Drying: Collect the MSG crystals by filtration and dry them. The resulting product is the pure, crystalline "Aji-no-moto" (essence of taste).[1]

Process Visualization

The following diagrams illustrate the key workflows and chemical transformations in the early production of MSG.

Caption: Overall workflow for MSG production from seaweed.

Caption: Chemical conversion of L-Glutamic Acid to MSG.

Early Industrial Considerations

Transitioning from the laboratory to industrial production required overcoming several challenges. The initial extraction from seaweed was resource-intensive. While effective, the process was soon adapted to use other, more abundant protein sources like wheat gluten and soybeans, which were hydrolyzed using strong acids to break down the proteins into their constituent amino acids.[2][3][8] This hydrolysis method became the dominant industrial process until the development of bacterial fermentation in the mid-1950s, a more cost-effective and scalable technology that is still used today.[2][3][8]

Conclusion

Professor Kikunae Ikeda's methodical investigation into the flavor of kombu not only led to the scientific classification of a fifth basic taste but also established a robust chemical process for its manufacture. The early methods of MSG production from seaweed, centered on aqueous extraction and isoelectric point precipitation, represent a landmark achievement in applied chemistry. This foundational work paved the way for the large-scale production of a flavor enhancer that has since become a staple in culinary traditions worldwide. Understanding these original protocols provides valuable insight into the history of food science and the elegant application of fundamental chemical principles to solve practical challenges.

References

-

Brainly.in. (2018, March 8). Calculate isoelectric point of glutamic acid. Retrieved from [Link]

-

Sano, C. (2009). History of glutamate production. The American Journal of Clinical Nutrition, 90(3), 728S–732S. Retrieved from [Link]

-

Sano, C. (2009). History of glutamate production. The American Journal of Clinical Nutrition, 90(3), 728S–732S. Retrieved from [Link]

-

Kim, S. K., & Lee, H. H. (2011). Contents of Water Extract for Laminaria japonica and its Antioxidant Activity. Journal of the Korean Society of Food Science and Nutrition, 40(4), 493-498. Retrieved from [Link]

-

Sano, C. (2009). History of glutamate production. The American Journal of Clinical Nutrition, 90(3), 728S–732S. Retrieved from [Link]

-

Collegedunia. (2024, August 13). The isoelectric point of glutamic acid is. (round off to two decimal places). Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Pearson+. (n.d.). The isoelectric point of glutamic acid is pH 3.2. Retrieved from [Link]

-

Kurihara, K. (2009). Glutamate: from discovery as a food flavor to role as a basic taste (umami). The American Journal of Clinical Nutrition, 90(3), 719S–722S. Retrieved from [Link]

-

Wikipedia. (n.d.). Umami. Retrieved from [Link]

-

Institute of Culinary Education. (2024, April 2). How Dashi Led to the Discovery of MSG. Retrieved from [Link]

-

The Japan News. (2021, April 13). Kanagawa: Unmasking science, history behind umami. Retrieved from [Link]

- Google Arts & Culture. (n.d.). Who found umami?.

-

Japan Patent Office. (2002, October 7). Kikunae Ikeda Sodium Glutamate. Retrieved from [Link]

- Ikeda, K., & Suzuki, S. (1912). U.S. Patent No. 1,035,591. Washington, DC: U.S. Patent and Trademark Office.

-

Lee, J. H., et al. (2018). GABA-enriched fermented Laminaria japonica improves cognitive impairment and neuroplasticity in scopolamine- and ethanol-induced dementia model mice. Nutrition Research and Practice, 12(2), 99–107. Retrieved from [Link]

-

Niu, Y., et al. (2019). Development of a Method to Isolate Glutamic Acid from Foodstuffs for a Precise Determination of Their Stable Carbon Isotope Ratio. Journal of Agricultural and Food Chemistry, 67(10), 2964–2970. Retrieved from [Link]

-

Kim, S. K., et al. (2015). Evaluation of the chemical composition of brown seaweed (Saccharina japonica) hydrolysate by pressurized hot water extraction. Journal of Applied Phycology, 27(3), 1317-1326. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. History of glutamate production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Who found umami? — Google Arts & Culture [artsandculture.google.com]

- 5. Umami - Wikipedia [en.wikipedia.org]

- 6. Kanagawa: Unmasking science, history behind umami - The Japan News [japannews.yomiuri.co.jp]

- 7. Glutamate: from discovery as a food flavor to role as a basic taste (umami) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. marineagronomy.org [marineagronomy.org]

- 11. The isoelectric point of glutamic acid is pH 3.2. Draw the struct... | Study Prep in Pearson+ [pearson.com]

- 12. The isoelectric point of glutamic acid is. (round off to two decimal places) [cdquestions.com]

The Pivotal Role of Glutamate in Central Nervous System Function: A Technical Guide for Neuroscientists and Drug Development Professionals

Abstract

Glutamate is the most abundant and principal excitatory neurotransmitter in the vertebrate central nervous system (CNS), integral to a vast array of physiological processes.[1][2][3] Its activity, mediated by a diverse family of ionotropic and metabotropic receptors, is the cornerstone of fast synaptic transmission, synaptic plasticity, and higher cognitive functions such as learning and memory.[2][4][5] The precise regulation of glutamatergic signaling is paramount; dysfunction is a key pathological feature in numerous neurological and psychiatric disorders, including epilepsy, stroke-induced ischemic damage, Alzheimer's disease, and schizophrenia.[3][6][7] This technical guide provides an in-depth exploration of the physiological roles of glutamate, its receptor families, and associated signaling pathways. Authored for researchers, scientists, and drug development professionals, this document synthesizes foundational knowledge with field-proven experimental insights, detailing the causality behind key methodologies for investigating the glutamatergic system. We present detailed protocols, data interpretation frameworks, and visualizations to empower the design and execution of robust, self-validating experiments aimed at understanding and therapeutically targeting this critical neurotransmitter system.

The Glutamate Lifecycle: A Tightly Regulated Synaptic Symphony

The efficacy of glutamatergic neurotransmission hinges on the meticulous control of glutamate concentrations in the synaptic cleft. Excessive glutamate can lead to overstimulation of its receptors, a phenomenon known as excitotoxicity, which can result in neuronal damage and death.[8][9] This necessitates a sophisticated system for its synthesis, packaging, release, and clearance.

Synthesis and Packaging: The Glutamate-Glutamine Cycle

Glutamate does not readily cross the blood-brain barrier and must be synthesized within the CNS.[2][10] The primary pathway for replenishing the neurotransmitter pool of glutamate is the glutamate-glutamine cycle , a metabolic partnership between neurons and adjacent glial cells, particularly astrocytes.[1][10][11]

-

Glutamate Release & Glial Uptake: Following release from the presynaptic terminal, glutamate is rapidly cleared from the synaptic cleft primarily by high-affinity Excitatory Amino Acid Transporters (EAATs) located on surrounding astrocytes.[11][12]

-

Conversion to Glutamine: Inside the astrocyte, the enzyme glutamine synthetase converts glutamate into glutamine, an electrochemically inert molecule.[10][11]

-

Glutamine Efflux and Neuronal Uptake: Glutamine is then transported out of the astrocyte and taken up by presynaptic neurons.[11]

-

Re-synthesis of Glutamate: Within the presynaptic terminal's mitochondria, the enzyme glutaminase converts glutamine back into glutamate.[2][10]

-

Vesicular Loading: The newly synthesized glutamate is then packaged into synaptic vesicles by vesicular glutamate transporters (VGLUTs), ready for the next round of neurotransmission.[10]

This cycle ensures a steady supply of glutamate for synaptic release while preventing the buildup of toxic extracellular concentrations.[11][12]

Caption: The Glutamate-Glutamine Cycle.

Glutamate Receptor Families: Structure and Function

Glutamate exerts its effects through two major superfamilies of receptors: ionotropic and metabotropic. This diversity in receptor types allows glutamate to mediate a wide range of neuronal responses, from fast, millisecond-scale depolarization to slow, sustained modulation of synaptic efficacy.[2][6]

Ionotropic Glutamate Receptors (iGluRs)

iGluRs are ligand-gated ion channels that form a central pore permeable to cations.[13][14] Upon binding glutamate, they undergo a conformational change that opens the channel, leading to rapid depolarization of the postsynaptic membrane and excitatory postsynaptic potentials (EPSPs).[15] There are three main subtypes, named after their selective synthetic agonists: AMPA, NMDA, and Kainate.[14][15]

| Receptor Family | Subunits | Key Functional Properties | Primary Role in Synaptic Transmission |

| AMPA | GluA1, GluA2, GluA3, GluA4 | - Mediate fast excitatory transmission.[13] - GluA2 subunit controls Ca²⁺ permeability; absence of edited GluA2 allows Ca²⁺ influx.[3][16] - Rapid activation and deactivation/desensitization kinetics. | Primary mediators of fast, moment-to-moment excitatory neurotransmission. |

| NMDA | GluN1 (obligatory), GluN2A-D, GluN3A-B | - Require both glutamate and a co-agonist (glycine or D-serine) for activation.[17] - Voltage-dependent Mg²⁺ block at resting potential.[17] - High permeability to Ca²⁺.[17] - Slower activation and deactivation kinetics.[15] | "Coincidence detectors" for synaptic plasticity (LTP/LTD); require both presynaptic glutamate release and postsynaptic depolarization.[13] |

| Kainate | GluK1, GluK2, GluK3, GluK4, GluK5 | - Can be located pre- and postsynaptically. - Modulatory role on neurotransmitter release.[18] - RNA editing of GluK1 and GluK2 affects Ca²⁺ permeability.[19] | Modulate synaptic transmission and excitability. |

| Table 1: Properties of Ionotropic Glutamate Receptor Families. |

AMPARs are tetramers assembled from four subunits (GluA1-4).[16] They are the workhorses of fast excitatory transmission. A critical feature is the regulation of their calcium permeability by the GluA2 subunit. Post-transcriptional RNA editing of the GluA2 mRNA changes a single amino acid in the channel pore (glutamine, Q, to arginine, R), which renders the channel impermeable to Ca²⁺.[7][16] Receptors lacking the edited GluA2 subunit are Ca²⁺-permeable.[3][7] The trafficking of AMPARs into and out of the synapse is a primary mechanism underlying synaptic plasticity.[15][20][21]

NMDARs are unique in their requirement for dual activation and voltage-dependent block. They are heterotetramers, typically composed of two obligatory GluN1 subunits and two GluN2 (A-D) subunits.[10][22] For the channel to open, both glutamate (binding to GluN2) and a co-agonist, either glycine or D-serine (binding to GluN1), must be present.[17] Furthermore, at resting membrane potentials, the channel pore is blocked by a magnesium ion (Mg²⁺). This block is only relieved when the membrane is sufficiently depolarized, typically by prior activation of AMPA receptors.[17] This property allows NMDARs to act as "coincidence detectors," signaling the simultaneous occurrence of presynaptic glutamate release and postsynaptic activity. The subsequent influx of Ca²⁺ through the NMDAR channel is a critical trigger for intracellular signaling cascades that lead to long-term changes in synaptic strength.[17]

Metabotropic Glutamate Receptors (mGluRs)

mGluRs are G-protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through slower, second messenger-mediated signaling pathways.[1][17][23] There are eight mGluR subtypes (mGluR1-8), classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.[23][24]

| Group | Receptors | G-Protein Coupling | Primary Signaling Pathway | Typical Location & Function |

| Group I | mGluR1, mGluR5 | Gq/G11 | Activation of Phospholipase C (PLC) → IP₃ & DAG → ↑ Intracellular Ca²⁺ & PKC activation.[1][2][8] | Predominantly postsynaptic; increase neuronal excitability.[1][24] |

| Group II | mGluR2, mGluR3 | Gi/Go | Inhibition of Adenylyl Cyclase → ↓ cAMP.[1][23][24] | Predominantly presynaptic; act as autoreceptors to decrease glutamate release.[1] |

| Group III | mGluR4, mGluR6, mGluR7, mGluR8 | Gi/Go | Inhibition of Adenylyl Cyclase → ↓ cAMP.[1][23][24] | Predominantly presynaptic; inhibit neurotransmitter release.[1] |

| Table 2: Classification and Signaling of Metabotropic Glutamate Receptors. |

Glutamate's Role in Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. Glutamate is central to two major forms of synaptic plasticity in the hippocampus and cortex: Long-Term Potentiation (LTP) and Long-Term Depression (LTD).[5][25][26]

Long-Term Potentiation (LTP)

LTP is a persistent strengthening of synapses following high-frequency stimulation.[5][25] The canonical model of NMDAR-dependent LTP involves:

-

Strong Depolarization: High-frequency stimulation causes significant glutamate release, leading to strong activation of AMPA receptors and sustained postsynaptic depolarization.

-

NMDAR Activation: This depolarization expels the Mg²⁺ block from NMDARs, allowing Ca²⁺ to flood into the postsynaptic spine.[21]

-

Kinase Activation: The rise in intracellular Ca²⁺ activates several protein kinases, most notably Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[15]

-

AMPAR Trafficking: Activated CaMKII phosphorylates existing AMPARs and other proteins, triggering the insertion of new AMPARs (often GluA1-containing) from intracellular stores into the postsynaptic membrane.[15][19][21]

-

Enhanced Synaptic Strength: The increased number of synaptic AMPARs makes the synapse more sensitive to glutamate, resulting in a larger EPSP for a given presynaptic stimulus.

Caption: The excitotoxic cascade leading to neuronal cell death.

Experimental Methodologies: A Guide for the Bench Scientist

Investigating the glutamatergic system requires a suite of sophisticated techniques. Here, we provide detailed, field-proven protocols for two core methodologies: whole-cell patch-clamp electrophysiology and intracellular calcium imaging.

Protocol: Whole-Cell Patch-Clamp Recording of Glutamatergic Currents

Scientific Rationale: The patch-clamp technique allows for the direct measurement of ionic currents flowing through glutamate receptors with high temporal resolution. [17]By controlling the membrane voltage ("voltage-clamp"), we can isolate the contributions of different receptor subtypes (e.g., AMPA vs. NMDA) based on their unique biophysical properties. This is a self-validating system as the recorded currents can be confirmed by applying selective pharmacological antagonists.

Step-by-Step Methodology:

-

Slice Preparation:

-

Anesthetize and decapitate a rodent according to approved animal care protocols.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution.

-

Cutting Solution (example, in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, 10 Dextrose. The high sucrose and Mg²⁺ content helps maintain osmotic balance and reduce excitotoxicity during slicing.

-

-

Cut 300-400 µm thick slices of the desired brain region (e.g., hippocampus) using a vibratome.

-

Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at 32-34°C, then at room temperature.

-

aCSF (example, in mM): 126 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 MgSO₄, 2 CaCl₂, 10 Dextrose. [27]

-

-

-

Recording Setup:

-

Transfer a single slice to the recording chamber on an upright microscope, continuously perfused with oxygenated aCSF.

-

Pull recording pipettes from borosilicate glass to a resistance of 3-6 MΩ.

-

Fill the pipette with internal solution.

-

Internal Solution (example, Cs-based for voltage-clamp, in mM): 130 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP. [28]Cesium (Cs⁺) is used to block potassium channels, improving the voltage-clamp quality. BAPTA is a calcium chelator to prevent Ca²⁺-activated currents.

-

-

-

Obtaining a Whole-Cell Recording:

-

Approach a neuron under visual guidance (e.g., DIC optics).

-

Apply positive pressure to the pipette to keep the tip clean.

-

Form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Apply brief, gentle suction to rupture the membrane patch, achieving the whole-cell configuration.

-

-

Isolating and Recording Glutamatergic Currents:

-

Isolating AMPAR-mediated currents:

-

Set the holding potential to -70 mV. At this negative potential, NMDARs are largely blocked by Mg²⁺. [17][29] * To ensure complete isolation, add the NMDAR-selective antagonist D-AP5 (50 µM) and the GABA-A receptor antagonist picrotoxin (100 µM) to the aCSF. [30] * Stimulate presynaptic fibers with a bipolar electrode to evoke excitatory postsynaptic currents (EPSCs). The resulting fast-inward current is primarily AMPAR-mediated.

-

-

Isolating NMDAR-mediated currents:

-

Calculating the AMPA/NMDA Ratio: A common measure of synaptic maturity. Record the peak AMPAR current at -70 mV and the peak NMDAR current at +40 mV (or at a set time point after the stimulus artifact at +40mV). The ratio of these peak amplitudes provides a quantitative index of their relative contribution.

-

Protocol: Intracellular Calcium Imaging with Fura-2

Scientific Rationale: Since many glutamate receptors, particularly NMDARs and Ca²⁺-permeable AMPARs, are permeable to calcium, and Group I mGluRs mobilize intracellular calcium stores, imaging changes in intracellular calcium concentration ([Ca²⁺]i) serves as a robust readout of their activation. [32]Fura-2 is a ratiometric dye, meaning its fluorescence excitation spectrum shifts upon binding Ca²⁺. By measuring fluorescence emitted at ~510 nm while alternating excitation between 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free), a ratio (F340/F380) can be calculated that is proportional to [Ca²⁺]i, largely independent of dye concentration or cell thickness. [1][15][21] Step-by-Step Methodology:

-

Cell Preparation:

-

Plate primary neurons or a suitable cell line on glass-bottom dishes or coverslips coated with an adhesive substrate (e.g., poly-D-lysine).

-

Culture cells until the desired stage of development.

-

-

Dye Loading:

-

Prepare a loading buffer, typically a physiological saline solution like Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4). [21] * Prepare a stock solution of Fura-2 AM (the cell-permeant form of the dye) in anhydrous DMSO. A common stock concentration is 1 mM. [1] * Dilute the Fura-2 AM stock into the loading buffer to a final concentration of 2-5 µM. To aid in solubilization, first mix the DMSO stock with an equal volume of 20% Pluronic F-127 solution before diluting into the buffer. [6][21] * Remove the culture medium from the cells, wash once with loading buffer, and then incubate the cells in the Fura-2 AM loading solution.

-

Incubate for 30-45 minutes at 37°C in the dark. [1][23]The AM ester group is cleaved by intracellular esterases, trapping the active Fura-2 dye inside the cells.

-

Wash the cells with fresh buffer for 20-30 minutes to allow for complete de-esterification and to remove extracellular dye.

-

-

Imaging:

-

Mount the dish/coverslip on an inverted fluorescence microscope equipped with a light source capable of rapidly switching between 340 nm and 380 nm excitation, a camera, and appropriate filter sets.

-

Continuously perfuse the cells with physiological buffer.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

-

Apply glutamate or a specific agonist to the bath via the perfusion system.

-

Continue acquiring image pairs to capture the resulting change in [Ca²⁺]i.

-

-

Data Analysis and Quantification:

-

For each cell of interest, define a region of interest (ROI) and measure the average fluorescence intensity at both wavelengths over time.

-

Subtract the background fluorescence from each measurement.

-

Calculate the F340/F380 ratio for each time point.

-

The change in this ratio from baseline is a direct measure of the relative change in intracellular calcium concentration. The peak amplitude, duration, and area under the curve can be quantified to compare responses under different conditions (e.g., in the presence of antagonists). For example, a baseline [Ca²⁺]i of ~30 nM in a hippocampal neuron can increase to ~500 nM upon application of 100 µM glutamate. [25]

-

Protocol: In Vitro Glutamate Excitotoxicity Assay

Scientific Rationale: To screen for neuroprotective compounds that mitigate glutamate-induced cell death, a simple and robust in vitro assay is required. This protocol utilizes primary neuronal cultures and quantifies cell death by measuring the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon membrane damage. [3][24] Step-by-Step Methodology:

-

Cell Culture: Plate primary cortical or hippocampal neurons in 96-well plates and culture for 7-10 days to allow for synapse formation.

-

Compound Pre-treatment: Pre-incubate the neuronal cultures with the test compound(s) at various concentrations for a defined period (e.g., 1-24 hours). Include a vehicle-only control.

-

Glutamate Insult: Expose the cultures to a toxic concentration of glutamate (e.g., 50-100 µM) for a brief period (e.g., 15-30 minutes). Include a "no glutamate" control to measure baseline cell health.

-

Wash and Recovery: Remove the glutamate-containing medium, wash the cells gently, and replace it with fresh culture medium (containing the test compounds).

-

Incubation: Return the plates to the incubator for 24 hours.

-

Quantify Cell Death (LDH Assay):

-

Collect a sample of the culture supernatant from each well.

-

Use a commercially available colorimetric LDH cytotoxicity assay kit. [33] * Follow the manufacturer's protocol, which typically involves adding the supernatant to a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt.

-

LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH.

-

NADH then reduces the tetrazolium salt to a colored formazan product.

-

Incubate for 30 minutes at room temperature, protected from light. [33] * Measure the absorbance at ~490 nm using a plate reader. * The amount of color produced is proportional to the amount of LDH released and, therefore, to the extent of cell death.

-

-

Data Analysis: Express LDH release in treated wells as a percentage of the maximum LDH release (from a positive control where all cells are lysed) after subtracting background. A successful neuroprotective compound will significantly reduce the glutamate-induced LDH release compared to the vehicle control.

Glutamate Receptors as Therapeutic Targets

The central role of glutamate in CNS pathophysiology makes its receptors highly attractive targets for drug development. [7]However, the ubiquitous nature of glutamatergic transmission presents a significant challenge: globally inhibiting this system can lead to severe side effects. [29]Modern drug discovery focuses on more nuanced strategies, such as targeting specific receptor subtypes or using allosteric modulators.

Targeting NMDARs: The Case of Memantine

Given their role in excitotoxicity, NMDAR antagonists were early candidates for neuroprotective drugs. However, high-affinity, non-selective blockers like ketamine produce significant psychotomimetic side effects. [8][14]Memantine , approved for moderate-to-severe Alzheimer's disease, represents a more successful approach. [4][5][8]

-

Mechanism of Action: Memantine is an uncompetitive, low-to-moderate affinity, open-channel blocker. [5][8]Its action is voltage-dependent. Under normal physiological conditions, brief synaptic glutamate release causes transient depolarization that quickly displaces the low-affinity memantine, allowing for normal synaptic transmission. However, under pathological conditions of excessive glutamate stimulation (which causes sustained depolarization), memantine remains in the channel for longer, effectively blocking the tonic, excitotoxic Ca²⁺ influx. [20]This mechanism allows memantine to preferentially block pathological NMDAR activity while sparing physiological function. [5]

Modulating AMPARs: The Ampakines

Positive allosteric modulators (PAMs) of AMPA receptors, known as ampakines , enhance glutamatergic transmission by slowing receptor deactivation or desensitization. [34]This approach has been investigated for treating cognitive disorders and depression. [34][35][36]While preclinical studies have shown promise in enhancing LTP and cognition, clinical development has been challenging, with some early compounds failing due to low potency or unfavorable side effect profiles. [35][37]Newer, more selective compounds like CX717 and TAK-653 are under investigation for indications ranging from respiratory depression to major depressive disorder, representing a continued interest in this therapeutic strategy. [9][37]

Modulating mGluRs: A Strategy of Fine-Tuning

Modulating mGluRs offers a way to fine-tune glutamatergic and other neurotransmitter systems without directly blocking fast excitatory transmission.

-

Group II (mGluR2/3) Agonists/PAMs: These receptors are often presynaptic autoreceptors that reduce glutamate release. Agonists like pomaglumetad (LY2140023) have been tested in clinical trials for schizophrenia and anxiety. [11][13][38]The rationale is that dampening excessive glutamate release in certain brain circuits could be beneficial. While early trials showed some promise in improving both positive and negative symptoms of schizophrenia, later, larger trials failed to show consistent efficacy. [11][12][38]This highlights the complexity of targeting this system, though research into mGluR2 PAMs continues. [12][13]* Group I (mGluR5) Negative Allosteric Modulators (NAMs): mGluR5 is closely linked to NMDAR function and synaptic plasticity. mGluR5 NAMs have been investigated for a range of conditions, including anxiety, Fragile X syndrome, and depression, with the goal of reducing excessive postsynaptic glutamate signaling. [10]

Conclusion and Future Directions

Glutamate stands as the paramount excitatory neurotransmitter, governing the most fundamental aspects of CNS function. Its intricate lifecycle, diverse receptor families, and complex signaling networks underscore its importance in both health and disease. For researchers and drug developers, a deep, mechanistic understanding of this system is not merely academic but essential for forging new therapeutic paths for a multitude of debilitating neurological and psychiatric disorders. The experimental protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for this pursuit. Future progress will undoubtedly rely on the development of even more sophisticated tools—such as next-generation optical sensors for real-time glutamate imaging and subtype-specific pharmacological modulators—to dissect the nuanced roles of glutamatergic signaling in defined neural circuits and disease states. By combining rigorous, validated methodologies with a causal understanding of the system, the field is poised to translate the foundational science of glutamate into the next generation of CNS therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System. In NCBI Bookshelf. Retrieved from [Link]

- Díaz-Alonso, J., & Nicoll, R. A. (2021). AMPA receptor trafficking and LTP: Carboxy-termini, amino-termini and TARPs. Neuropharmacology, 187, 108372.

- Jones, C. K., Conn, P. J., & Lindsley, C. W. (2008). Promise of mGluR2/3 activators in psychiatry. Trends in pharmacological sciences, 29(12), 645–653.

- Patsnap. (2024). What are NMDA receptor antagonists and how do they work?

- Reis, H. J., Guatimosim, C., Paquet, M., Santos, M., & Ribeiro, F. M. (2009). Memantine: a review of studies into its safety and efficacy in treating Alzheimer's disease and other dementias. CNS drug reviews, 15(1), 23–42.

- GoodRx. (2024). Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx Health.

- Yashavantha Rao, H. C., & Yasha, T. C. (2022).

- Parsons, C. G., & Gilling, K. (2007). Mechanism of action of memantine. Current pharmaceutical design, 13(19), 1965–1971.

- Brady, S. T., Siegel, G. J., Albers, R. W., & Price, D. L. (Eds.). (2012). Basic Neurochemistry: Principles of Molecular, Cellular, and Medical Neurobiology (8th ed.). Elsevier.

- Wafford, K. A. (2024). Memantine.

- Kato, A. S., & Lippa, A. (2024). Potentiation of AMPA receptors for rapid therapeutic gain in psychiatry has reached a new level of excitement.

- Enzo Life Sciences. (2021). FURA-2 AM - Instructions.

- Gümrü, S., & Arıcıoğlu, F. (2012). Ampakines: Selective AMPA Receptor Modulators with Potential Benefits. Marmara Üniversitesi Sağlık Bilimleri Enstitüsü Dergisi, 2(4), 144-149.

- Kudo, Y., Ogura, A., & Iijima, T. (1988). Glutamate-induced increase in intracellular Ca2+ concentration in isolated hippocampal neurones. British journal of pharmacology, 95(1), 131–137.

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Axol Bioscience. Retrieved from [Link]

- Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–496.

-

Innoprot. (n.d.). Excitotoxicity in vitro assay. Innoprot. Retrieved from [Link]

- Sobolevsky, A. I., Rooney, K., & Wollmuth, L. P. (2011). Arrangement of Subunits in Functional NMDA Receptors. The Journal of neuroscience, 31(31), 11385–11396.

-

Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay. Creative Biolabs. Retrieved from [Link]

- D'Souza, D. C., & Krystal, J. H. (2021). Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road. Neuropsychopharmacology, 46(1), 231–232.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Ionotropic glutamate receptors. Retrieved from [Link]

- Rahn, K. A., Slusher, B. S., & Kaplin, A. I. (2012). Preclinical Pharmacology of mGlu2/3 Receptor Agonists: Novel Agents for Schizophrenia? Current topics in medicinal chemistry, 12(14), 1547–1562.

- Angulo, M. C., Lambolez, B., Audinat, E., Hestrin, S., & Rossier, J. (1997). Subunit Composition, Kinetic, and Permeation Properties of AMPA Receptors in Single Neocortical Nonpyramidal Cells. The Journal of neuroscience, 17(17), 6685–6696.

-

Wikipedia. (n.d.). AMPA receptor. In Wikipedia. Retrieved from [Link]

- Innocenti, B., Parpura, V., & Haydon, P. G. (2000). Imaging Extracellular Waves of Glutamate during Calcium Signaling in Cultured Astrocytes. The Journal of neuroscience, 20(5), 1800–1808.

- Arai, A. C., Kessler, M., Rogers, G., & Lynch, G. (2024). Low-Impact Ampakine CX1739 Exerts Pro-Cognitive Effects and Reverses Opiate-Induced Respiratory Depression in Rodents. International journal of molecular sciences, 25(5), 2636.

- Vyklicky, L., Korinek, M., Smejkalova, T., Balik, A., Krausova, B., Kaniakova, M., ... & Cerny, J. (2014). Structure, Function, and Pharmacology of NMDA Receptor Channels. Physiological research, 63(Suppl 1), S191–S203.

- Fell, M. J., & Svensson, K. A. (2021). Metabotropic Glutamate Receptors As Emerging Targets for the Treatment of Schizophrenia. Frontiers in pharmacology, 12, 769152.

- Pao, L. H., & Hsiao, Y. T. (2021). Specific Roles of NMDA Receptor Subunits in Mental Disorders. International journal of molecular sciences, 22(16), 8889.

- Ren, J., Ding, X., Greer, J. J., & Funk, G. D. (2009). Ampakine therapy to counter fentanyl-induced respiratory depression. Anesthesiology, 110(6), 1365–1371.

-

Axol Bioscience. (n.d.). Patch-clamp protocol. Retrieved from [Link]

- Bowie, D. (2008). Redefining the classification of AMPA-selective ionotropic glutamate receptors. The Journal of physiology, 586(4), 929–933.

- Vance, K. M., Hansen, K. B., & Traynelis, S. F. (2012). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. Methods in molecular biology (Clifton, N.J.), 925, 135–150.

- Swanson, G. T., Kamboj, S. K., & Cull-Candy, S. G. (1997). Single-Channel Properties of Recombinant AMPA Receptors Depend on RNA Editing, Splice Variation, and Subunit Composition. The Journal of neuroscience, 17(1), 58–69.

- ResearchGate. (2014). Can NMDA currents be blocked by some ways while performing whole cell patch clamp recordings in mammalian cells?.

-

ResearchGate. (n.d.). Pharmacological isolation of AMPA receptors. (A) Sample traces of EPSCs.... ResearchGate. Retrieved from [Link]

- Pasti, L., Volterra, A., Pozzan, T., & Carmignoto, G. (1997). Physiological astrocytic calcium levels stimulate glutamate release to modulate adjacent neurons.

- Wenzel, J. M., Ledesma, H. A., Rynes, M. L., & Widge, A. S. (2019). In vivo imaging of calcium and glutamate responses to intracortical microstimulation reveals distinct temporal responses of the neuropil and somatic compartments in layer II/III neurons. Journal of neural engineering, 16(5), 056002.

- Patil, S. T., Zhang, L., Martenyi, F., Lowe, S. L., Jackson, K. A., Andreev, B. V., ... & Schoepp, D. D. (2007). Activation of mGlu2/3 receptors as a new approach to treat schizophrenia: a randomized Phase 2 clinical trial.

- Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400.

- Guerra-Gomes, S., Sousa, N., Pinto, L., & Oliveira, J. F. (2017). Calcium Dynamics in Astrocyte-Neuron Communication from Intracellular to Extracellular Signaling. Biochimica et biophysica acta. Molecular cell research, 1864(11 Pt B), 2174–2184.

- D'Souza, D. C., & Averill, L. A. (2020). Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia. Neuropsychopharmacology, 45(7), 1163–1170.

-

NeuroProof. (n.d.). Glutamate Excitotoxicity Assay. NeuroProof. Retrieved from [Link]

- Herguedas, B., Watson, J. F., Ho, H., Cais, O., Garcia-Nafria, J., & Greger, I. H. (2023). Purification and biochemical analysis of native AMPA receptors from three different mammalian species. The Journal of biological chemistry, 299(4), 104586.

- Abcam. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.

- Choi, S., & Lovinger, D. M. (2009). Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum. Experimental neurobiology, 18(2), 78–84.

Sources

- 1. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. innoprot.com [innoprot.com]

- 4. Memantine Mechanism of Action: How Does Memantine Work? - GoodRx [goodrx.com]

- 5. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]

- 7. Redefining the classification of AMPA-selective ionotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ampakine therapy to counter fentanyl-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arrangement of Subunits in Functional NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of mGlu2/3 receptors as a new approach to treat schizophrenia: a randomized Phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Promise of mGluR2/3 activators in psychiatry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 16. AMPA receptor - Wikipedia [en.wikipedia.org]

- 17. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Ionotropic glutamate receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 20. psychscenehub.com [psychscenehub.com]

- 21. ionbiosciences.com [ionbiosciences.com]

- 22. scispace.com [scispace.com]

- 23. Video: Calcium Imaging in Neurons Using Fura-2 [jove.com]

- 24. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]

- 25. Glutamate-induced increase in intracellular Ca2+ concentration in isolated hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Physiological astrocytic calcium levels stimulate glutamate release to modulate adjacent neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 27. docs.axolbio.com [docs.axolbio.com]

- 28. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 30. researchgate.net [researchgate.net]

- 31. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum [kjpp.net]

- 32. Calcium Dynamics in Astrocyte-Neuron Communication from Intracellular to Extracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 33. scientificlabs.co.uk [scientificlabs.co.uk]

- 34. mdpi.com [mdpi.com]

- 35. dergipark.org.tr [dergipark.org.tr]

- 36. Specific Roles of NMDA Receptor Subunits in Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Potentiation of AMPA receptors for rapid therapeutic gain in psychiatry has reached a new level of excitement - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Metabotropic Glutamate Receptors As Emerging Targets for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

The Umami Engine: A Technical Guide to the Natural Occurrence of Monosodium Glutamate in Tomatoes and Cheese

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-glutamate, the molecule responsible for the umami taste, is a naturally occurring amino acid found in a wide array of foods. This guide provides a detailed examination of the biochemical and physiological factors that contribute to the significant accumulation of free L-glutamate in two exemplary food systems: tomatoes and cheese. We will explore the enzymatic pathways governing glutamate synthesis and degradation, the influence of ripening and aging processes on glutamate concentration, and the analytical methodologies for its precise quantification. By understanding the intricate mechanisms that generate this potent flavor compound, researchers can gain valuable insights into flavor chemistry, food science, and the broader physiological effects of dietary glutamate.

Introduction: The Molecular Basis of Umami

The fifth basic taste, umami, is elicited by the glutamate anion.[1][2] While glutamic acid is one of the 20 proteinogenic amino acids and is therefore ubiquitous in protein-containing foods, its taste is only perceived when it is in its "free" form, unbound from the protein matrix.[3][4][5] Monosodium glutamate (MSG), the sodium salt of glutamic acid, is a well-known flavor enhancer that readily dissociates in solution to provide free glutamate ions.[4] However, a significant portion of dietary glutamate comes from natural sources where it is present as free L-glutamate.[6][7] This guide will focus on two such prominent examples: tomatoes and cheese, foods renowned for their rich, savory flavors.[8]

Glutamate in Tomatoes (Solanum lycopersicum): A Ripening-Dependent Phenomenon

The concentration of free L-glutamate in tomatoes increases dramatically during the ripening process, making it the most abundant free amino acid in ripe fruit.[9][10] This accumulation is a key contributor to the characteristic savory flavor of a mature tomato.

Biochemical Pathways of Glutamate Synthesis and Accumulation

The primary pathway for glutamate synthesis in plants is the GS/GOGAT cycle (Glutamine Synthetase/Glutamate Synthase).[11] However, during tomato ripening, other enzymatic activities become more prominent in regulating the final glutamate concentration.

Key enzymes involved include:

-

Glutamate Dehydrogenase (GDH): This enzyme catalyzes the reversible amination of 2-oxoglutarate to glutamate.[12][13] Studies have shown a significant increase in NADH-dependent GDH activity during tomato ripening, which correlates with the rise in glutamate levels.[12][13] Silencing of GDH genes has been demonstrated to markedly reduce the glutamate content in ripe tomatoes.[12]

-

γ-Aminobutyrate (GABA) Transaminase (GABA-T): As part of the GABA shunt, GABA-T can contribute to glutamate synthesis.[12][13]

-

Glutamine Synthetase (GS): This enzyme is primarily involved in assimilating ammonia into glutamine, using glutamate as a substrate. Its activity generally declines during ripening, which may contribute to a net increase in free glutamate.[9][14]

The interplay of these enzymatic activities, coupled with protein degradation that releases bound glutamate, leads to the substantial increase in free glutamate concentration as the tomato ripens.[9]

node [fillcolor="#F1F3F4", fontcolor="#202124"]; "2_Oxoglutarate"; "Glutamate"; "GABA";

node [fillcolor="#FFFFFF", fontcolor="#202124"]; "GDH" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "GABA_T" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "GS" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Protein_Degradation" [shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Bound_Glutamate";

"2_Oxoglutarate" -> "GDH" [dir=none]; "GDH" -> "Glutamate" [label=" amination", color="#4285F4"]; "GABA" -> "GABA_T" [dir=none]; "GABA_T" -> "Glutamate" [label=" transamination", color="#34A853"]; "Glutamate" -> "GS" [label=" ammonia assimilation", color="#EA4335"]; "Bound_Glutamate" -> "Protein_Degradation" [dir=none]; "Protein_Degradation" -> "Glutamate" [label=" proteolysis", color="#FBBC05"]; }

Figure 1: Key enzymatic pathways influencing free glutamate levels during tomato ripening.

Quantitative Data on Glutamate in Tomatoes

The concentration of free glutamate varies significantly with tomato variety and ripeness. Ripe tomatoes can contain up to 250 mg of glutamate per 100 grams.[15] Research has shown a roughly 5-fold increase in glutamate content from the least ripe to the ripest cherry tomatoes.[10]

| Ripening Stage | Free Glutamate (mg/100g) | Reference |

| Green | ~50 | [10] |

| Ripe | Up to 250 | [15] |

| Ripe (Cherry Tomato) | ~388.5 | [10] |

Table 1: Approximate free glutamate content in tomatoes at different ripening stages.

Glutamate in Cheese: The Art of Aging

Cheese, particularly aged varieties, is another potent natural source of free glutamate. The process of cheesemaking and subsequent aging creates an environment ripe for the biochemical reactions that release glutamate from milk proteins.[5][16]

Proteolysis: The Engine of Glutamate Release

The primary mechanism for glutamate accumulation in cheese is proteolysis, the breakdown of proteins into smaller peptides and free amino acids.[16][17] Milk proteins, primarily caseins, are hydrolyzed by a combination of enzymes:

-

Residual coagulant: Enzymes from the rennet used to curdle the milk.

-

Indigenous milk enzymes: Such as plasmin.

-

Starter and non-starter lactic acid bacteria (LAB) enzymes: These microorganisms produce a wide array of proteinases and peptidases that are crucial for flavor development.[17]

As the cheese ages, these enzymes progressively break down the complex protein network, liberating a pool of free amino acids, including a significant amount of L-glutamate.[16]

node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Milk_Proteins" [label="Milk Proteins (Casein)"]; "Large_Peptides"; "Small_Peptides"; "Free_Amino_Acids" [label="Free Amino Acids (including Glutamate)"];

node [fillcolor="#FFFFFF", fontcolor="#202124"]; "Proteases" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Proteases (Rennet, Plasmin, Bacterial)"]; "Peptidases" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Peptidases (Bacterial)"];

"Milk_Proteins" -> "Proteases" [dir=none]; "Proteases" -> "Large_Peptides" [label=" Primary Proteolysis", color="#4285F4"]; "Large_Peptides" -> "Peptidases" [dir=none]; "Peptidases" -> "Small_Peptides" [label=" Secondary Proteolysis", color="#34A853"]; "Small_Peptides" -> "Peptidases" [dir=none]; "Peptidases" -> "Free_Amino_Acids" [label=" ", color="#34A853"]; }

Figure 2: Proteolytic cascade leading to the release of free glutamate during cheese aging.

Quantitative Data on Glutamate in Cheese

The extent of proteolysis, and therefore the final glutamate concentration, is highly dependent on the type of cheese, the microorganisms present, and the duration and conditions of aging.[16] Hard, aged cheeses are particularly rich in free glutamate.

| Cheese Type | Free Glutamate (mg/100g) | Reference |

| Parmesan | 1680 | [15] |

| Roquefort | 1280 | [15] |

| Cheddar (aged 8 months) | 182 | [16] |

| Cheddar (unaged) | 11 | [16] |

Table 2: Free glutamate content in various types of cheese.

Parmigiano-Reggiano, with its long maturation period of over two years, can have a glutamate content of about 1.6% of its total weight.[18]

Analytical Methodologies for Glutamate Quantification

Accurate quantification of free L-glutamate in complex food matrices is essential for research and quality control. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is one of the most widely used methods for glutamate analysis due to its accuracy, precision, and sensitivity.[19][20] The methodology typically involves:

-

Sample Preparation: Homogenization of the food sample followed by extraction and deproteinization.

-

Derivatization: Free amino acids are derivatized with a chromophore or fluorophore to enable detection. Common derivatizing agents include o-phthalaldehyde (OPA), 2,4-dinitrofluorobenzene (DNFB), and ninhydrin.[10][21]

-

Chromatographic Separation: The derivatized amino acids are separated on a reversed-phase HPLC column.

-

Detection: Quantification is achieved using a UV-Vis or fluorescence detector.

Experimental Protocol: UHPLC Quantification of Glutamate in Tomato

This protocol is adapted from a method for rapid quantification of glutamate and aspartate.[10]

Materials:

-

Tomato sample

-

Internal standard solution (e.g., 2-aminoadipic acid)

-

Derivatization reagent (e.g., 2,4-dinitro-1-fluorobenzene in acetonitrile)

-

Borate buffer

-

UHPLC system with a UV detector

-

Phenyl-hexyl column

Procedure:

-

Extraction: Homogenize a known weight of the tomato sample and prepare a cleared extract.

-

Internal Standard: Add a precise volume of the internal standard solution to the extract.

-

Derivatization: Mix the sample with the derivatization reagent and borate buffer, and incubate under controlled temperature and time.

-

UHPLC Analysis: Inject the derivatized sample into the UHPLC system.

-

Eluent: Isocratic elution with a suitable buffer (e.g., 50 mM N-methylmorpholine/acetate buffer pH 7.4 containing 12% acetonitrile).

-

Detection: Monitor the absorbance at 363 nm.

-

-

Quantification: Calculate the glutamate concentration based on the peak area relative to the internal standard, using a calibration curve.

node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Sample_Homogenization" [label="Sample Homogenization\n(Tomato/Cheese)"]; "Extraction_Deproteinization" [label="Extraction & Deproteinization"]; "Internal_Standard" [label="Addition of Internal Standard"]; "Derivatization" [label="Derivatization (e.g., DNFB)"]; "UHPLC_Injection" [label="UHPLC Injection"]; "Chromatographic_Separation" [label="Chromatographic Separation\n(Phenyl-hexyl column)"]; "UV_Detection" [label="UV Detection (363 nm)"]; "Data_Analysis" [label="Data Analysis & Quantification"];

"Sample_Homogenization" -> "Extraction_Deproteinization"; "Extraction_Deproteinization" -> "Internal_Standard"; "Internal_Standard" -> "Derivatization"; "Derivatization" -> "UHPLC_Injection"; "UHPLC_Injection" -> "Chromatographic_Separation"; "Chromatographic_Separation" -> "UV_Detection"; "UV_Detection" -> "Data_Analysis"; }

Figure 3: Experimental workflow for the quantification of glutamate in food samples via UHPLC.

Conclusion

The accumulation of free L-glutamate in foods such as tomatoes and cheese is a complex, enzyme-driven process that is fundamental to their characteristic savory flavor. In tomatoes, the ripening process orchestrates a shift in amino acid metabolism, favoring the synthesis and accumulation of glutamate. In cheese, the extended process of proteolysis during aging systematically liberates glutamate from milk proteins. A thorough understanding of these biochemical pathways, coupled with robust analytical methods for quantification, provides a powerful toolkit for researchers in food science, nutrition, and drug development to explore the multifaceted roles of dietary glutamate.

References

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

WebMD. (2024, March 12). 10 Foods High in Glutamate and Why You Should Avoid Them. Retrieved from [Link]

-

Axe, J. (2019, June 20). What Is Glutamate? Roles, Benefits, Foods and Side Effects. Dr. Axe. Retrieved from [Link]

-

Yeast Extract. (2013, December 14). Free and bound glutamate – how does it influence the taste of foodstuffs?. Retrieved from [Link]

-

FitAudit. (n.d.). Glutamic acid in Cheeses. Retrieved from [Link]

-

Umami Information Center. (n.d.). Cheese. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2012, November 19). Questions and Answers on this compound (MSG). Retrieved from [Link]

-

Wikipedia. (n.d.). Umami. Retrieved from [Link]

-

Journal of Planar Chromatography--Modern TLC. (n.d.). Analysis of Monosodium l-Glutamate in Food Products by High-Performance Thin Layer Chromatography. National Center for Biotechnology Information. Retrieved from [Link]

-

Centre for Food Safety. (2023, July 20). Glutamate in your Kitchens. Retrieved from [Link]

-

Total Health Chiropractic. (n.d.). Glutamate Guide. Retrieved from [Link]

-

Know MSG. (n.d.). Glutamate in the Kitchen. Retrieved from [Link]

-

Reddit. (2021, August 31). ELI5 Does MSG actually naturally occur in foods and is it the same as products like hydrolyzed wheat and yeast extract?. Retrieved from [Link]

-

Quora. (2020, September 13). What foods naturally contain MSG?. Retrieved from [Link]